An In-depth Technical Guide to 2-Chloroacrylonitrile: Physical and Chemical Properties for Researchers and Drug Development Professionals
An In-depth Technical Guide to 2-Chloroacrylonitrile: Physical and Chemical Properties for Researchers and Drug Development Professionals
Introduction
2-Chloroacrylonitrile, a halogenated α,β-unsaturated nitrile, is a reactive chemical intermediate of significant interest in organic synthesis and materials science. Its unique molecular structure, featuring a vinyl chloride moiety attached to a nitrile group, imparts a high degree of reactivity, making it a valuable precursor for the synthesis of a diverse range of compounds, including pharmaceuticals, agrochemicals, and specialty polymers. This technical guide provides a comprehensive overview of the physical and chemical properties of 2-chloroacrylonitrile, detailed experimental protocols for its synthesis and analysis, and an exploration of its toxicological profile and potential biological signaling pathway interactions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical research.
Physical and Chemical Properties
2-Chloroacrylonitrile is a colorless to light yellow liquid with a pungent odor.[1] It is a highly flammable and toxic compound that requires careful handling in a laboratory setting.[2]
Tabulated Physical and Chemical Data
The key physical and chemical properties of 2-chloroacrylonitrile are summarized in the tables below for easy reference and comparison.
| Identifier | Value | Reference |
| IUPAC Name | 2-chloroprop-2-enenitrile | [3] |
| Synonyms | alpha-Chloroacrylonitrile, 2-Chloro-2-propenenitrile | [3] |
| CAS Number | 920-37-6 | [3] |
| Molecular Formula | C₃H₂ClN | [3] |
| Molecular Weight | 87.51 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Odor | Pungent, acrid | [1] |
| Property | Value | Reference |
| Density | 1.096 g/cm³ at 25 °C | [3] |
| Boiling Point | 88-89 °C (190-192 °F) | [3] |
| Melting Point | -65 °C (-85 °F) | [2] |
| Flash Point | 6.7 °C (44 °F) | [3] |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol, ether, and acetone. | [1] |
| Refractive Index (n²⁰/D) | 1.429 | [4] |
Reactivity and Stability
2-Chloroacrylonitrile is a highly reactive compound due to the presence of both an electrophilic double bond and a nitrile group.[1]
-
Polymerization: It readily undergoes polymerization and copolymerization with other unsaturated monomers. This reactivity is a key aspect of its use in polymer chemistry.[3]
-
Stability: The compound is stable under normal temperatures and pressures but can be unstable at elevated temperatures.[1] Large-scale production is often limited due to its instability, and it is frequently generated in situ for immediate use in subsequent reactions.[1]
-
Hazardous Reactions: As a nitrile, it can react violently with strong oxidizing acids.[5] It is also incompatible with strong acids, bases, and oxidizing agents.[5] Upon heating to decomposition, it emits highly toxic fumes of hydrogen chloride, nitrogen oxides, and cyanide.[6]
Experimental Protocols
Synthesis of 2-Chloroacrylonitrile
A common laboratory-scale synthesis of 2-chloroacrylonitrile involves the dehydrohalogenation of 1,2-dichloropropionitrile.[1] A detailed industrial process is described in U.S. Patent 5,679,826, which can be adapted for a laboratory setting.[7]
Reaction Scheme:
Methodology:
-
Chlorination of Acrylonitrile: In a well-ventilated fume hood, acrylonitrile is reacted with chlorine gas in the presence of a catalyst system, such as dimethylformamide and pyridine, at a controlled temperature (e.g., 25-45 °C) to form 2,3-dichloropropionitrile.[7]
-
Thermal Cleavage: The resulting crude 2,3-dichloropropionitrile is then subjected to thermal cleavage at an elevated temperature (e.g., 90-140 °C).[7] This step eliminates hydrogen chloride and forms 2-chloroacrylonitrile.
-
Purification: The 2-chloroacrylonitrile product is distilled from the reaction mixture.[7] Further purification can be achieved by fractional distillation under reduced pressure to obtain a high-purity product.[8]
Analytical Methods
GC-MS is a suitable technique for the analysis of volatile compounds like 2-chloroacrylonitrile.
Methodology:
-
Sample Preparation: For liquid samples, a dilute solution in a suitable solvent (e.g., dichloromethane or methanol) is prepared. For environmental samples, headspace solid-phase microextraction (SPME) can be employed for extraction and pre-concentration.[9]
-
GC Conditions: A capillary column suitable for halogenated volatile organic compounds (e.g., DB-5ms or equivalent) is used. The oven temperature program is optimized to achieve good separation from other components. Helium is typically used as the carrier gas.[10]
-
MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode. Full scan mode is used for identification, and selected ion monitoring (SIM) mode can be used for quantification to enhance sensitivity.
NMR spectroscopy is a powerful tool for the structural elucidation of 2-chloroacrylonitrile.
Methodology:
-
Sample Preparation: For ¹H and ¹³C NMR, a sample of 2-chloroacrylonitrile (typically 5-20 mg for ¹H, and 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, benzene-d₆) in an NMR tube.[6][11] As 2-chloroacrylonitrile is volatile, the NMR tube should be securely capped.[6]
-
¹H NMR: The ¹H NMR spectrum will show signals corresponding to the two vinyl protons.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for the three carbon atoms in the molecule, including the nitrile carbon and the two sp² hybridized carbons.
FT-IR spectroscopy is used to identify the functional groups present in 2-chloroacrylonitrile.
Methodology:
-
Sample Preparation: For a liquid sample like 2-chloroacrylonitrile, a thin film can be prepared between two salt plates (e.g., KBr or NaCl).[1] Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, where a drop of the liquid is placed directly on the ATR crystal.[12]
-
Spectral Interpretation: The IR spectrum will show a characteristic strong, sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2260-2240 cm⁻¹.[13] Bands corresponding to the C=C double bond and C-Cl bond will also be present.
Toxicology and Biological Signaling Pathways
2-Chloroacrylonitrile is a highly toxic compound, and exposure can cause severe irritation to the skin, eyes, and respiratory system.[1] Systemic effects may occur following absorption through the skin or ingestion.[14] While specific studies on the signaling pathways directly affected by 2-chloroacrylonitrile are limited, its toxicity is likely related to mechanisms observed for its parent compound, acrylonitrile, and other α,β-unsaturated nitriles.
Metabolic Activation and Genotoxicity
The toxicity of many unsaturated nitriles is linked to their metabolic activation to reactive intermediates.[15] For acrylonitrile, this involves oxidation by cytochrome P450 enzymes to form a reactive epoxide, 2-cyanoethylene oxide.[15] This epoxide can then form adducts with DNA and proteins, leading to genotoxicity and carcinogenicity.[15] It is plausible that 2-chloroacrylonitrile undergoes a similar metabolic activation pathway, forming a reactive chloro-substituted epoxide.
The genotoxicity of substituted acrylonitriles has been investigated, with some compounds showing mutagenic and clastogenic effects in various assays.[5][16] The presence of the electron-withdrawing chlorine atom in 2-chloroacrylonitrile may influence its metabolic activation and the reactivity of its metabolites.
Inferred Cellular Signaling Pathways
Based on the known toxicological effects of related compounds, the following cellular signaling pathways are likely to be impacted by 2-chloroacrylonitrile exposure.
References
- 1. 2-Chloroacrylonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. reddit.com [reddit.com]
- 3. organomation.com [organomation.com]
- 4. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. US5679826A - Process for the preparation of 2-chloroacrylonitrile - Google Patents [patents.google.com]
- 8. Purification [chem.rochester.edu]
- 9. Analysis of halonitriles in drinking water using solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. researchgate.net [researchgate.net]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. Acrylonitrile's genotoxicity profile: mutagenicity in search of an underlying molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Genotoxicity of Styrene–Acrylonitrile Trimer in Brain, Liver, and Blood Cells of Weanling F344 Rats - PMC [pmc.ncbi.nlm.nih.gov]
